

An In-depth Technical Guide to Methyl 2-hydroxyoctadecanoate (CAS: 2420-35-1)

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Compound of Interest		
Compound Name:	Methyl 2-hydroxyoctadecanoate	
Cat. No.:	B164390	Get Quote

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Abstract

Methyl 2-hydroxyoctadecanoate, also known as methyl 2-hydroxystearate, is a long-chain fatty acid methyl ester with the CAS number 2420-35-1. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the known and potential biological activities of 2-hydroxy fatty acids, a class of compounds to which methyl 2-hydroxyoctadecanoate belongs, with a particular focus on their implications in cancer research and sphingolipid metabolism. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical and Physical Properties

Methyl 2-hydroxyoctadecanoate is a white solid at room temperature. Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	2420-35-1	[1][2]
Molecular Formula	С19Н38О3	[1][2]
Molecular Weight	314.5 g/mol	[1][2]
Synonyms	Methyl 2-hydroxystearate, Methyl DL-2- hydroxyoctadecanoate, (±)- Methyl 2- Hydroxyoctadecanoate	[1]
Appearance	White solid	-
Purity	>98% (commercially available)	[1]
Storage	Freezer	[1]
Solubility	Soluble in organic solvents like chloroform, ethyl ether, and methanol.	-
Melting Point	Not specified in the search results.	-

Synthesis and Purification

The synthesis of **methyl 2-hydroxyoctadecanoate** can be achieved through several methods, primarily involving the esterification of 2-hydroxyoctadecanoic acid or the hydroxylation of methyl octadecanoate.

Synthesis via Fischer Esterification of 2-Hydroxyoctadecanoic Acid

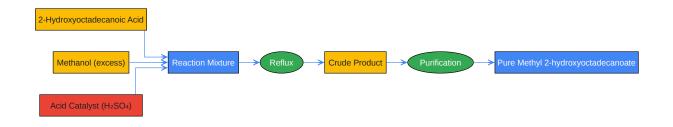
A common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol:



- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2hydroxyoctadecanoic acid in an excess of methanol.
- Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.
- Extraction: Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxyoctadecanoate.

Logical Workflow for Fischer Esterification



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Fischer Esterification Workflow

Purification by Column Chromatography



The crude product can be purified by silica gel column chromatography.

Experimental Protocol:

- Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.
- Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **methyl 2-hydroxyoctadecanoate**.[3][4]

Analytical Characterization

The structure and purity of **methyl 2-hydroxyoctadecanoate** are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For fatty acid methyl esters, derivatization to trimethylsilyl (TMS) ethers can improve volatility and chromatographic performance.[5]

Experimental Protocol:

- Derivatization (TMS ether): React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a TMS ether.
- GC Column: A capillary column suitable for FAME analysis, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column, is typically used.



- Injector and Oven Program: Use a split/splitless injector. The oven temperature is
 programmed to ramp from a low initial temperature to a high final temperature to ensure
 separation of all components. A typical program might start at 100°C, hold for a few minutes,
 and then ramp up to 250°C.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to the TMS-derivatized methyl 2hydroxyoctadecanoate is recorded. The fragmentation pattern can be used for structural confirmation.

GC-MS Parameter	Typical Value
Column	Capillary, e.g., DB-5ms (30 m x 0.25 mm, 0.25 μm)
Injector Temperature	250°C
Oven Program	100°C (2 min), then 10°C/min to 280°C (10 min)
Carrier Gas	Helium
MS Ionization	Electron Ionization (EI) at 70 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.

Experimental Protocol:

- Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR: The spectrum will show characteristic signals for the methyl ester protons (~3.7 ppm), the proton on the carbon bearing the hydroxyl group (~4.0 ppm), the long aliphatic chain protons (a complex multiplet between 0.8 and 1.6 ppm), and the hydroxyl proton (variable chemical shift).
- 13C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester (~175 ppm), the carbon attached to the hydroxyl group (~70 ppm), the methoxy carbon of the ester



(~52 ppm), and the carbons of the long alkyl chain (in the aliphatic region).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Spectral Analysis: The FTIR spectrum of methyl 2-hydroxyoctadecanoate will exhibit characteristic absorption bands:
 - A broad O-H stretching band around 3400 cm⁻¹.
 - C-H stretching bands of the alkyl chain just below 3000 cm⁻¹.
 - A strong C=O stretching band of the ester group around 1740 cm⁻¹.
 - C-O stretching bands in the region of 1250-1100 cm⁻¹.

Functional Group	Characteristic FTIR Absorption (cm ⁻¹)
O-H (hydroxyl)	~3400 (broad)
C-H (alkane)	~2920, 2850
C=O (ester)	~1740
C-O (ester)	~1250-1100

Biological Activity and Potential Applications

While specific studies on the biological activity of **methyl 2-hydroxyoctadecanoate** are limited, the broader class of 2-hydroxy fatty acids (2-OHFAs) has garnered significant interest in the scientific community, particularly in the context of cancer and metabolic diseases.

Role in Sphingolipid Metabolism



2-OHFAs are important constituents of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of 2-OHFAs.[6] Dysregulation of FA2H and altered levels of 2-hydroxylated sphingolipids have been implicated in several diseases.

Potential Signaling Pathway Involvement of 2-Hydroxy Fatty Acids



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Simplified pathway of 2-hydroxy fatty acid in ceramide synthesis.

Anti-Proliferative and Pro-Apoptotic Effects

Several studies have suggested that 2-OHFAs and their derivatives possess anti-cancer properties. For instance, 2-hydroxyoleic acid has demonstrated potent anti-cancer activities in vitro and in animal models.[6] It is hypothesized that 2-OHFAs can modulate cell membrane properties and influence signaling pathways that regulate cell proliferation and apoptosis. Some long-chain fatty acid esters have been shown to induce apoptosis in cancer cells.[7] The anti-proliferative activity of hydroxystearic acid regioisomers has been evaluated on various human cancer cell lines, with some showing significant growth inhibitory effects.[8]

Experimental Protocol for In Vitro Anti-Proliferative Assay (MTT Assay):

- Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media and conditions.
- Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **methyl 2-hydroxyoctadecanoate** for 24, 48, or 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to





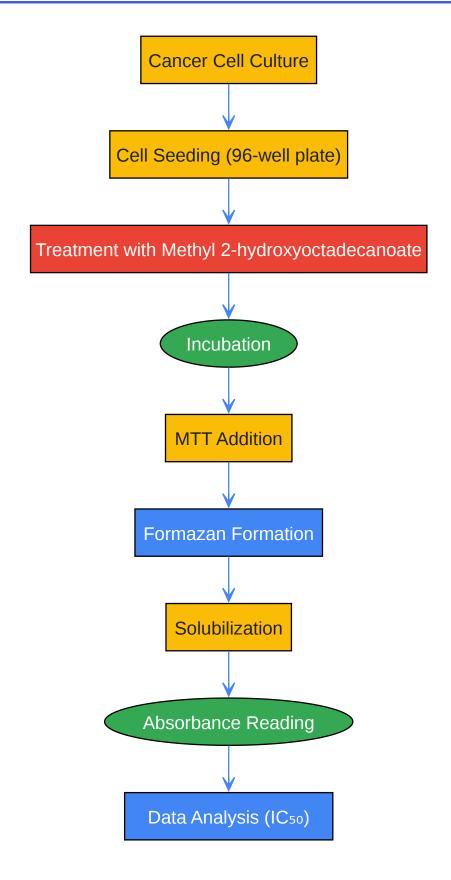


purple formazan crystals.

- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Experimental Workflow for MTT Assay





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Workflow for assessing anti-proliferative activity using MTT assay.



Future Directions

While the general properties and synthesis of fatty acid methyl esters are well-established, specific research on **methyl 2-hydroxyoctadecanoate** is still limited. Future research should focus on:

- Detailed Synthesis Optimization: Investigating various catalytic systems and reaction conditions to optimize the yield and purity of methyl 2-hydroxyoctadecanoate.
- Enantioselective Synthesis: Developing methods for the stereospecific synthesis of the (R) and (S) enantiomers to evaluate their distinct biological activities.
- In-depth Biological Evaluation: Conducting comprehensive studies to determine the specific anti-proliferative effects of methyl 2-hydroxyoctadecanoate on a panel of cancer cell lines and to elucidate the underlying molecular mechanisms and signaling pathways.
- Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of methyl 2-hydroxyoctadecanoate to assess its potential as a therapeutic agent.

Conclusion

Methyl 2-hydroxyoctadecanoate is a fatty acid methyl ester with potential for further investigation in the fields of drug development and cell biology. This guide provides a foundational understanding of its chemical properties, synthesis, and analysis, along with insights into the biological significance of the broader class of 2-hydroxy fatty acids. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on studies involving this compound. Further exploration of its specific biological functions is warranted to unlock its full therapeutic potential.

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